molecular formula C15H11BrN2O2 B2778191 2-[(4-bromophenyl)methyl]-6-(furan-2-yl)-2,3-dihydropyridazin-3-one CAS No. 898154-02-4

2-[(4-bromophenyl)methyl]-6-(furan-2-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2778191
CAS No.: 898154-02-4
M. Wt: 331.169
InChI Key: LDWDRRVTLRHYEA-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)methyl]-6-(furan-2-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyridazinone core substituted with a bromobenzyl group at the 2-position and a furan ring at the 6-position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)methyl]-6-(furan-2-yl)-2,3-dihydropyridazin-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via nucleophilic substitution reactions using 4-bromobenzyl halides and suitable nucleophiles.

    Attachment of the Furan Ring: The furan ring can be attached through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, using furan-2-boronic acid or furan-2-yl halides.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)methyl]-6-(furan-2-yl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)methyl]-6-(furan-2-yl)-2,3-dihydropyridazin-3-one is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one
  • 2-(4-methylbenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one
  • 2-(4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one

Uniqueness

2-[(4-bromophenyl)methyl]-6-(furan-2-yl)-2,3-dihydropyridazin-3-one is unique due to the presence of the bromobenzyl group, which imparts distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c16-12-5-3-11(4-6-12)10-18-15(19)8-7-13(17-18)14-2-1-9-20-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWDRRVTLRHYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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